REACTION_CXSMILES
|
[C:1]1([NH:7]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]([CH2:17][CH2:18][C:19]([OH:21])=[O:20])(=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.OS(O)(=O)=O.[CH2:27](O)[CH3:28]>>[C:10]1([C:9]2[NH:7][C:1]3[C:6]([C:17]=2[CH2:18][C:19]([O:21][CH2:27][CH3:28])=[O:20])=[CH:5][CH:4]=[CH:3][CH:2]=3)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
80 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
80 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)CCC(=O)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
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24 h
|
Type
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CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
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EXTRACTION
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Details
|
the resulting mixture was extracted with ether (300 ml×2)
|
Type
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CUSTOM
|
Details
|
Workup gave a red oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, ethyl acetate/n-hexane=1/5)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1NC2=CC=CC=C2C1CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.2 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |